molecular formula C26H28N2O4S B466771 N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide CAS No. 443730-91-4

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide

Cat. No. B466771
CAS RN: 443730-91-4
M. Wt: 464.6g/mol
InChI Key: GNBHAIKBQXEYFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide” is a chemical compound with the molecular formula C26H28N2O4S . Its average mass is 464.577 Da and its monoisotopic mass is 464.176971 Da .

Scientific Research Applications

Antioxidant Activity

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide derivatives have been synthesized and evaluated for their antioxidant activities. Gopi and Dhanaraju (2020) reported the synthesis of N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives and their considerable activity in antioxidant assays, emphasizing the role of halogens in the phenyl ring for enhanced antioxidant properties (Gopi & Dhanaraju, 2020).

Biological Activity

Research on related compounds, such as N-aryl-3-phenoxymethyl-4-phenyl-4H-1,2,4-triazol-5-ylsulfanyl acetamides, demonstrates their potential biological activity. Hu Yu-sen (2009) found that some derivatives could affect plant root growth, suggesting a range of biological effects (Hu Yu-sen, 2009).

Anti-inflammatory and Anticancer Properties

Another indole acetamide derivative, synthesized by Al-Ostoot et al. (2020), showed promising anti-inflammatory properties in an in silico study, targeting cyclooxygenase domains. Additionally, it exhibited cytotoxicity against cancer cells, suggesting its potential in cancer therapy (Al-Ostoot et al., 2020).

Antitumor Activities

Liu et al. (2012) discovered a series of 2-N-aryl-substituted benzenesulfonamidoacetamides, including compounds similar to the queried chemical, demonstrating marked antitumor activities and potent cytotoxicity against various cancer cells (Liu et al., 2012).

Antimicrobial, Antidepressant, and Anticonvulsant Agents

Shruthi et al. (2015) synthesized N-Aryl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamides, showing notable antimicrobial, antidepressant, and anticonvulsant activities. This highlights the diverse therapeutic potential of compounds within this chemical class (Shruthi et al., 2015).

properties

IUPAC Name

N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O4S/c1-18(2)23-13-8-19(3)16-25(23)32-17-26(29)27-21-9-11-22(12-10-21)33(30,31)28-15-14-20-6-4-5-7-24(20)28/h4-13,16,18H,14-15,17H2,1-3H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBHAIKBQXEYFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.